2-ヨード安息香酸エチル

概要

説明

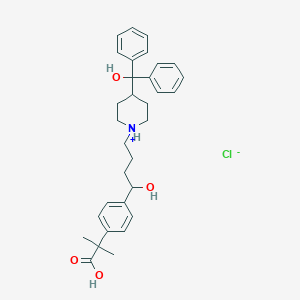

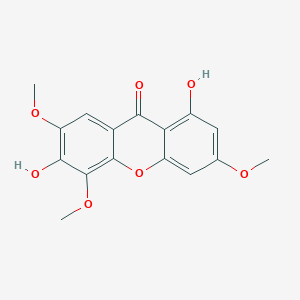

Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has an average mass of 276.071 Da and a monoisotopic mass of 275.964722 Da . It is used as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology .

Molecular Structure Analysis

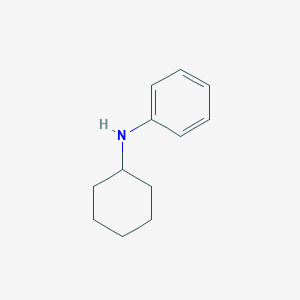

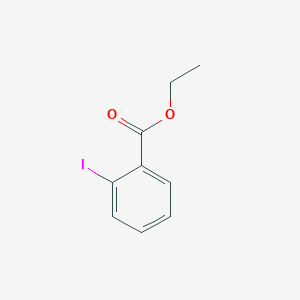

The molecular structure of Ethyl 2-iodobenzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .

Physical And Chemical Properties Analysis

Ethyl 2-iodobenzoate is a liquid at 20 degrees Celsius . It has a clear color that ranges from colorless to reddish-yellow . Its refractive index is between 1.5700-1.5850 .

科学的研究の応用

抗感染剤

2-ヨード安息香酸エチルは、抗感染剤として使用されてきました . つまり、感染を予防または治療するために使用できるため、医療および製薬業界で貴重な可能性があります。

避妊薬

2-ヨード安息香酸エチルのもう1つの興味深い用途は、避妊薬としての使用です . これは、避妊法で役割を果たす可能性があることを示唆していますが、この文脈におけるその有効性と安全性については、さらなる研究が必要です。

X線造影剤

2-ヨード安息香酸エチルは、診断放射線学のX線造影剤としても使用されます . つまり、X線検査中に体内の特定の構造または流体の視認性を向上させるのに役立ち、正確な診断と治療に不可欠となる可能性があります。

有機合成

その化学構造から、2-ヨード安息香酸エチルは有機合成にも使用できます . これは、他の複雑な有機化合物の合成における出発物質または中間体として機能できます。

研究用途

2-ヨード安息香酸エチルは、多くの場合、研究環境で使用されます . その特性により、新しい反応のテストから生物学的システムへの影響の調査まで、さまざまな実験的な文脈で有用になります。

Safety and Hazards

作用機序

Ethyl 2-iodobenzoate is a chemical compound with the molecular formula C9H9IO2 . It has been used in various applications, including as an anti-infective, contraceptive agent, and x-ray contrast medium for diagnostic radiology . This article will explore the mechanism of action of ethyl 2-iodobenzoate, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be used as an anti-infective and contraceptive agent , suggesting that it may interact with microbial cells or reproductive hormones, respectively

Mode of Action

One study has shown that it can undergo aminocarbonylation in the presence of amine nucleophiles, leading to the production of various 5-carboxamide and 5-glyoxylamide derivatives . This suggests that ethyl 2-iodobenzoate may interact with its targets through a similar mechanism, possibly altering their function or activity.

Biochemical Pathways

Given its use as an anti-infective and contraceptive agent , it may interfere with the metabolic pathways of microbial cells or reproductive hormones, respectively

Pharmacokinetics

Its physical properties, such as its clear liquid form and difficulty in mixing , may influence its bioavailability

Result of Action

Given its use as an anti-infective and contraceptive agent , it may exert antimicrobial effects or interfere with reproductive processes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethyl 2-iodobenzoate. For instance, it is light-sensitive , suggesting that exposure to light may affect its stability and efficacy. Additionally, its storage temperature and physical form may also influence its action

特性

IUPAC Name |

ethyl 2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUFDDUDXYJWHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385235 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1829-28-3 | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-iodo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-iodobenzoate in organic synthesis?

A1: Ethyl 2-iodobenzoate serves as a versatile starting material in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. [] These reactions are essential for forming carbon-carbon bonds, which are fundamental to building complex organic molecules.

Q2: How does the structure of ethyl 2-iodobenzoate influence its reactivity in Negishi coupling reactions?

A2: The iodine atom in ethyl 2-iodobenzoate acts as a leaving group, allowing the formation of an organopalladium intermediate in the presence of a palladium catalyst. [] This intermediate can then react with an alkylzinc reagent, leading to the formation of a new carbon-carbon bond.

Q3: Can you elaborate on the role of the phosphine/electron-deficient olefin ligand in Negishi coupling reactions involving ethyl 2-iodobenzoate?

A3: Research has shown that a specific phosphine/electron-deficient olefin ligand, (E)-3-(2-diphenylphosphanylphenyl)-1-phenyl-propenone, significantly enhances the rate of reductive elimination in Negishi couplings using ethyl 2-iodobenzoate. [] This ligand facilitates the crucial step where the desired cross-coupled product is released from the palladium catalyst, enabling high catalytic turnover and efficiency. Additionally, the presence of the pi-accepting olefin moiety in the ligand helps suppress undesired side reactions like beta-hydride elimination, leading to improved selectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。